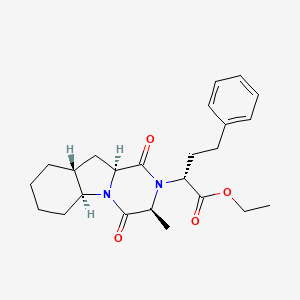
Valacyclovir-d4 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 124832-27-5 (unlabeled)
Scientific Research Applications
FDA Approval and Clinical Applications
Valacyclovir-d4 HCl, approved by the U.S. Food and Drug Administration, is utilized in clinical settings, particularly for suppressing recurrent genital herpes in HIV-infected individuals. This application is significant as it demonstrates the drug's role in managing herpes in patients with compromised immune systems (Prescott, 2003).
Bioanalytical Method Development
Research has focused on developing and validating bioanalytical methods for determining Valacyclovir HCl in human plasma. These methods, crucial in pharmacokinetics and drug monitoring, involve sophisticated liquid chromatography techniques (Deshpande, Kasture, & Mohan, 2015).
Exploring Drug Properties and Molecular Docking
Studies have delved into understanding Valacyclovir HCl's electronic structure, physico-chemical properties, and excited state properties. Virtual bioactivity screening and Surface Enhanced Raman Spectra (SERS) analysis also contribute to its potential in biomedical applications, offering insights into the drug's interaction with viral DNA (Al-Otaibi et al., 2020).
Electrochemical and Pharmacological Investigations
The electrooxidation of Valacyclovir and its determination in pharmaceuticals and human biological fluids have been explored using various voltammetric methods. Such research is instrumental in developing new analytical techniques for drug quantification (Uslu, Ozkan, & Şentürk, 2006).
Interaction with Peptide Transporters
Valacyclovir has been studied for its interaction with intestinal and renal peptide transporters PEPT1 and PEPT2. Understanding this interaction is crucial for improving drug delivery and efficacy, as these transporters play a significant role in drug absorption and distribution (Ganapathy et al., 1998).
properties
Molecular Formula |
C13H16D4N6O4.HCl |
|---|---|
Molecular Weight |
364.82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



